Methyl 2-(2-ethoxy-2-oxoethoxy)-5-methoxybenzoate
Description
Properties
CAS No. |
796851-92-8 |
|---|---|
Molecular Formula |
C13H16O6 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
methyl 2-(2-ethoxy-2-oxoethoxy)-5-methoxybenzoate |
InChI |
InChI=1S/C13H16O6/c1-4-18-12(14)8-19-11-6-5-9(16-2)7-10(11)13(15)17-3/h5-7H,4,8H2,1-3H3 |
InChI Key |
DVEXYZKTGQAOJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Classical Williamson Ether Synthesis
Base-Catalyzed Alkylation of Phenolic Derivatives
The most common method involves reacting methyl 5-methoxy-2-hydroxybenzoate with ethyl bromoacetate in the presence of a base. Key steps include:
- Reagents :
- Methyl 5-methoxy-2-hydroxybenzoate (1.82 g, 0.01 mol)
- Ethyl bromoacetate (1.86 g, 0.012 mol)
- Potassium carbonate (K₂CO₃, 2.76 g, 0.02 mol)
- Solvent: Acetone (10–15 mL)
- Conditions :
Mechanistic Insights
The reaction proceeds via deprotonation of the phenolic hydroxyl group by K₂CO₃, forming a phenoxide ion. Nucleophilic attack on ethyl bromoacetate yields the ether linkage (C–O–C), with simultaneous elimination of HBr. The reaction is highly regioselective due to the electron-donating methoxy group at position 5, which activates the ortho-position for substitution.
Yield and Purity
Alternative Synthetic Routes
Microwave-Assisted Synthesis
A modified approach reduces reaction time using microwave irradiation:
Optimization Studies
Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-ethoxy-2-oxoethoxy)-5-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-(2-ethoxy-2-oxoethoxy)-5-methoxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Mechanism of Action
The mechanism of action of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl 2-(2-ethoxy-2-oxoethoxy)-5-methoxybenzoate with structurally analogous benzoate esters, emphasizing substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Benzoate Esters
*Calculated based on formula C₁₂H₁₄O₇.
Structural and Electronic Effects
- Substituent Polarity: The 2-ethoxy-2-oxoethoxy group in the target compound introduces moderate polarity due to its ester functionality, enhancing solubility in polar aprotic solvents (e.g., acetone, DMF) compared to non-polar analogs like Methyl 2-methoxybenzoate . In contrast, the dimethylcarbamothioyl group in compound 1f increases sulfur-mediated reactivity, enabling thioester exchange reactions.
- Electron-Withdrawing vs. Donating Groups : The 5-methoxy group in the target compound is electron-donating, activating the benzene ring toward electrophilic substitution. Conversely, the 5-iodo substituent in the iodinated analog is electron-withdrawing, reducing ring reactivity but increasing molecular weight and steric bulk.
- Steric Considerations : The ethoxy-oxoethoxy chain at position 2 introduces steric hindrance, which may slow nucleophilic attacks at the ester carbonyl compared to less bulky substituents (e.g., acetoxy groups in ).
Biological Activity
Methyl 2-(2-ethoxy-2-oxoethoxy)-5-methoxybenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by a complex molecular structure, includes functional groups that may contribute to various therapeutic effects. This article will explore the biological activity of this compound, summarizing research findings, case studies, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H16O6, indicating it contains 13 carbon atoms, 16 hydrogen atoms, and 6 oxygen atoms. Its structure includes a methoxy group and an ethoxy group attached to a benzoate moiety, which may influence its reactivity and biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C13H16O6 |
| Functional Groups | Methoxy, Ethoxy, Benzoate |
| Potential Applications | Pharmaceuticals, Agrochemicals |
Preliminary Findings
Initial studies suggest that this compound may exhibit biological activities similar to other benzoate derivatives. Compounds with analogous structures have been reported to possess:
- Anti-inflammatory properties
- Antioxidant effects
- Antimicrobial activity
These findings indicate the need for further pharmacological studies to elucidate the specific therapeutic effects of this compound.
The biological activity of this compound may be attributed to its interaction with various molecular targets. The methoxy group can enhance solubility and bioavailability, facilitating the compound's transport within biological systems. Additionally, the ethoxy group may participate in enzymatic reactions or modulate receptor activities.
Case Study: Antimicrobial Activity
A study investigating the antimicrobial properties of benzoate derivatives found that compounds similar to this compound exhibited significant inhibition against various bacterial strains. The study concluded that structural modifications could enhance antimicrobial efficacy.
Comparative Analysis with Similar Compounds
A comparative analysis was conducted to understand how this compound stacks up against structurally similar compounds. The following table summarizes key characteristics:
| Compound Name | Structural Features | Similarity Score |
|---|---|---|
| Ethyl 2-(2-chloroethoxy)acetate | Contains ethyl group; halogen substitution | 0.73 |
| Methyl 4-(benzyloxy)-3-methoxybenzoate | Contains methoxy and benzyloxy groups | 0.76 |
| Methyl vanillic acid derivatives | Similar aromatic structure | 0.76 |
| Methyl (bromomethyl)acrylate | Contains bromine; reactive double bond | 0.76 |
This analysis highlights the unique properties of this compound while also indicating potential avenues for further research into its biological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
